Isradipine-d3
CAS No.: 1189959-59-8
Cat. No.: VC0196434
Molecular Formula: C19H18N3O5D3
Molecular Weight: 374.41
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1189959-59-8 |
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Molecular Formula | C19H18N3O5D3 |
Molecular Weight | 374.41 |
IUPAC Name | 3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Appearance | Yellow Solid |
Melting Point | 144-146°C |
Chemical Identity and Structural Properties
Isradipine-d3 is chemically defined as 4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl-d3 1-Methylethyl Ester . The compound is registered with CAS number 1189959-59-8 and possesses a molecular formula of C₁₉H₁₈D₃N₃O₅ . The molecular weight of Isradipine-d3 is 374.41 g/mol, slightly higher than its non-deuterated counterpart (371.39 g/mol) due to the replacement of three hydrogen atoms with heavier deuterium atoms .
Physical Characteristics
Isradipine-d3 appears as a yellow solid with distinct physical properties that facilitate its identification and analysis . The compound has a melting point range of 144-146°C and demonstrates limited solubility in common organic solvents, being slightly soluble in chloroform and methanol . For optimal stability, Isradipine-d3 should be stored at -20°C in freezer conditions, which prevents degradation and maintains compound integrity over extended periods .
Structural Features
The structure of Isradipine-d3 retains the core dihydropyridine scaffold characteristic of calcium channel blockers in this class. The primary difference from the parent compound lies in the specific location of the deuterium atoms, which replace hydrogen atoms in the methyl ester group. This strategic deuteration creates a compound that is virtually identical in chemical behavior to standard isradipine but can be distinguished through analytical techniques due to its altered mass profile.
Synthesis and Preparation Methods
The synthesis of Isradipine-d3 requires specialized techniques focused on the incorporation of deuterium atoms at specific positions within the molecule. The preparation generally follows similar routes to those used for the non-deuterated compound, with particular adjustments to accommodate the deuteration process.
Deuteration Strategies
The preparation of deuterated compounds like Isradipine-d3 typically employs one of several established methods:
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Hydrogen-Deuterium Exchange: This method involves replacing hydrogen atoms with deuterium atoms using deuterating agents under appropriate conditions.
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Deuterated Reagent Incorporation: Using deuterated reagents (such as methyl-d3 iodide) during the synthesis process introduces deuterium atoms at specific positions.
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Catalytic Approaches: Various catalysts can facilitate the selective incorporation of deuterium atoms into organic molecules.
The high isotopic purity of commercial Isradipine-d3 (99.9% as measured by normalized intensity with d0 = 0.02%, d1 = 0.06%, d2 = 0.16%, d3 = 99.77%) suggests highly optimized and efficient deuteration processes .
Analytical Characterization
Comprehensive analytical characterization of Isradipine-d3 is essential for confirming its identity, purity, and isotopic composition. Multiple analytical techniques provide complementary information about this deuterated compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary method for confirming the structure of Isradipine-d3, with the deuterated positions showing distinctive patterns compared to the non-deuterated analogue . Mass spectrometry reveals the characteristic molecular ion peak and fragmentation pattern, which differ from non-deuterated isradipine due to the mass difference contributed by the three deuterium atoms.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) analysis demonstrates high purity of Isradipine-d3, with typical preparations showing 99.08% purity when measured at 235 nm . The compound can be effectively separated from related substances using appropriate chromatographic conditions, enabling quantitative determination in various matrices.
Elemental and Isotopic Analysis
Elemental analysis provides compositional confirmation of Isradipine-d3, with expected values of %C: 60.95, %H: 5.66, %N: 11.22 (theoretical) compared to actual measured values of %C: 60.45, %H: 5.18, %N: 11.09 . The slight discrepancies are within the acceptable range for analytical determinations.
The isotopic purity of Isradipine-d3 is typically assessed using mass spectrometry, with commercial preparations demonstrating exceptional deuterium incorporation exceeding 99.7% at the designated positions .
Physical Measurements
Physical properties such as specific rotation provide additional characterization data, with Isradipine-d3 exhibiting a specific rotation of +0.2° when measured at a concentration of 0.5 in methanol . This optical activity arises from the chiral centers within the molecule.
Table 1: Analytical Characterization of Isradipine-d3
Parameter | Value | Method |
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HPLC Purity | 99.08% | UV detection at 235 nm |
Isotopic Purity | 99.9% | Mass spectrometry |
Isotopic Distribution | d0 = 0.02%, d1 = 0.06%, d2 = 0.16%, d3 = 99.77% | Mass spectrometry |
Elemental Analysis | %C: 60.45, %H: 5.18, %N: 11.09 | Combustion analysis |
Specific Rotation | +0.2° (c = 0.5, Methanol) | Polarimetry |
Melting Point | 144-146°C | Thermal analysis |
Mechanism of Action
While Isradipine-d3 itself serves primarily as an analytical tool, its pharmacological mechanism mirrors that of non-deuterated isradipine, making understanding this mechanism relevant to its applications.
Interaction with Calcium Channels
Isradipine belongs to the dihydropyridine class of calcium channel blockers that selectively target L-type calcium channels . The compound binds to these channels with high affinity and specificity, inhibiting the influx of calcium ions into cardiac and arterial smooth muscle cells . This binding occurs preferentially when the channels are in their inactive conformation, stabilizing this state and preventing channel activation.
Cellular Effects
The inhibition of calcium influx by isradipine affects the calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors . This cascade leads to decreased contractility of arterial smooth muscle cells, resulting in vasodilation. At therapeutic doses, isradipine exhibits greater selectivity toward arterial smooth muscle cells compared to cardiac tissue, which contributes to its efficacy as an antihypertensive medication with minimal cardiac effects .
Deuterium Effect on Pharmacokinetics
Though the pharmacodynamic properties of Isradipine-d3 closely match those of the non-deuterated compound, the deuterium substitution may influence its pharmacokinetic profile. The deuterium kinetic isotope effect (DKIE) generally results in more stable C-D bonds compared to C-H bonds, potentially affecting metabolic rates and pathways .
Applications in Scientific Research
Isradipine-d3 serves multiple crucial functions in scientific research, particularly in pharmaceutical analysis and development. Its unique isotopic composition enables applications that would be challenging or impossible with non-deuterated isradipine.
Use as an Internal Standard
The primary application of Isradipine-d3 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The compound's nearly identical chemical properties to isradipine, combined with its distinct mass-to-charge ratio in mass spectrometry, make it ideal for accurate quantification of isradipine in biological samples, pharmaceutical formulations, and environmental matrices.
Pharmacokinetic Studies
Isradipine-d3 facilitates detailed investigations of isradipine pharmacokinetics by providing a stable isotope-labeled reference compound. This enables researchers to trace the absorption, distribution, metabolism, and excretion (ADME) profiles of isradipine with high precision. The slight mass difference allows simultaneous measurement of both compounds using mass spectrometry, enabling sophisticated study designs such as stable isotope tracer studies.
Metabolic Pathway Analysis
Deuterated compounds like Isradipine-d3 serve as valuable tools for elucidating drug metabolism pathways. The strategic placement of deuterium atoms can help researchers identify specific sites of metabolic transformation and understand the mechanisms of drug biotransformation. The kinetic isotope effect may slow certain metabolic reactions, allowing better characterization of metabolic intermediates that might otherwise be too transient for detection.
Advantages of Deuteration
The deuteration approach employed in Isradipine-d3 reflects a broader trend in pharmaceutical research that leverages the unique properties of deuterium to enhance drug development and analysis.
Deuterium Kinetic Isotope Effect
The deuterium kinetic isotope effect (DKIE) arises from fundamental differences between deuterium and hydrogen. While chemically similar, deuterium forms stronger bonds with carbon due to its greater mass, resulting in a higher activation energy required for bond cleavage . This effect is quantified as DKIE = kH/kD, where kH is the rate of C-H bond cleavage and kD is the rate of C-D bond cleavage . A higher DKIE value indicates greater stability of the C-D bond compared to the C-H bond.
Impact on Pharmacokinetics
Deuteration can significantly impact a drug's metabolic profile. By strategically replacing hydrogen atoms at metabolic hotspots with deuterium, researchers can potentially:
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Prolong drug half-life through reduced metabolic clearance
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Increase systemic exposure (AUC)
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Enhance maximum plasma concentration
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Reduce dosing frequency requirements
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Minimize the formation of toxic metabolites
These modifications may lead to improved therapeutic outcomes and reduced side effects .
Analytical Advantages
In analytical applications, deuterated compounds like Isradipine-d3 offer distinct advantages:
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Similar chromatographic behavior to non-deuterated analogues
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Distinct mass spectrometric detection
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Minimal interference with analyte signal
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Compensation for matrix effects and recovery variations
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Enhanced precision in quantitative analyses
These properties make deuterated internal standards the gold standard for quantitative bioanalytical methods, particularly those employing mass spectrometry.
Comparison with Non-deuterated Isradipine
While Isradipine-d3 shares most characteristics with its non-deuterated counterpart, understanding the parent compound provides context for the deuterated variant's applications and properties.
Pharmacokinetic Profile
Isradipine demonstrates specific pharmacokinetic characteristics that influence its clinical use:
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Bioavailability: 15-24% due to extensive first-pass metabolism
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Protein binding: Approximately 95%
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Metabolism: Completely metabolized in the liver
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Elimination half-life: Approximately 8 hours
Understanding these parameters provides context for research applications of Isradipine-d3, particularly in pharmacokinetic studies where the deuterated compound serves as a reference standard.
Structural Comparison
The structural difference between Isradipine-d3 and isradipine is limited to the replacement of three hydrogen atoms with deuterium atoms in the methyl ester group. This minimal modification preserves the pharmacophore responsible for calcium channel binding while introducing the isotopic label necessary for analytical applications.
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